molecular formula C8H8INO B8760489 4-Iodo-1,3-dihydroisobenzofuran-5-amine

4-Iodo-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B8760489
M. Wt: 261.06 g/mol
InChI Key: VXDQWYDMORNMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1,3-dihydroisobenzofuran-5-amine is a halogenated derivative of the 1,3-dihydroisobenzofuran scaffold, characterized by an iodine substituent at the 4-position and an amine group at the 5-position. It has been cataloged under two distinct CAS numbers (1826110-23-9 and 893730-29-5) by CymitQuimica, though it is currently listed as a discontinued product .

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

4-iodo-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C8H8INO/c9-8-6-4-11-3-5(6)1-2-7(8)10/h1-2H,3-4,10H2

InChI Key

VXDQWYDMORNMCL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=C(C=C2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,3-dihydroisobenzofuran-5-amine can be achieved through several synthetic routes. One common method involves the iodination of 1,3-dihydro-2-benzofuran-5-amine. This process typically uses iodine or an iodine-containing reagent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Iodo-1,3-dihydroisobenzofuran-5-amine may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: The amine group can be reduced to form corresponding amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofurans, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.

Scientific Research Applications

4-Iodo-1,3-dihydroisobenzofuran-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the areas of oncology and neurology.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogenated Derivatives

a) 4-Bromo-1,3-dihydroisobenzofuran-5-amine Derivatives
  • Example : Compound 7j (N-(2-Chloro-4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-amine) was synthesized via a regioselective annulation starting from 5-bromo-1,3-dihydroisobenzofuran .
  • Key Differences :
    • Reactivity : Bromine (Br) is less electronegative and a weaker leaving group compared to iodine (I), affecting cross-coupling reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may proceed more efficiently with iodinated derivatives due to iodine’s superior leaving group ability .
    • Synthetic Yield : Brominated intermediates often achieve higher yields (e.g., 80% for Compound 37 in ) compared to iodinated analogues, which may face challenges in purification or stability (e.g., 18% yield for Compound 7j) .
b) Fluorinated Analogues
  • Example: 1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Compound 38) .
  • Key Differences :
    • Electronic Effects : Fluorine’s high electronegativity increases ring electron deficiency, altering reactivity in nucleophilic substitutions.
    • Applications : Fluorinated derivatives are often prioritized in drug design for metabolic stability, whereas iodinated compounds may be explored for radiopharmaceuticals or heavy-atom crystallography.

Non-Halogenated Analogues

a) 5-Aminophthalide (1-Oxo-1,3-dihydroisobenzofuran-5-amine)
  • Structure : Features a ketone (oxo) group at the 1-position instead of iodine .
  • Key Differences: Reactivity: The oxo group enables lactone ring-opening reactions, while iodinated derivatives are more suited for halogen-bonding or cross-couplings. Applications: 5-Aminophthalide is utilized in dye synthesis, whereas 4-iodo derivatives may serve as intermediates in organometallic chemistry.
b) 4-Amino-1-(3-methylphenyl)-2-pyrrolidinone Hydrochloride
  • Structure: Shares an aromatic amine group but replaces the dihydroisobenzofuran core with a pyrrolidinone ring .
  • Key Differences: Bioactivity: Pyrrolidinones are common in CNS drugs, whereas dihydroisobenzofurans are explored for antimicrobial or anticancer properties .

Iodination Strategies

  • describes iodination using iodine gas (I₂) in THF or dichloroiodoisocyanuric acid (DCICA) in acetonitrile, yielding diiodobiphenyls. Similar methods may apply to 4-Iodo-1,3-dihydroisobenzofuran-5-amine, though optimization is required to address low yields .
  • Comparison with Bromination : Brominated analogues (e.g., Compound 37) are synthesized via LiAlH₄ reduction or mesylation, achieving higher yields (80%) .

Purification Challenges

  • Iodinated compounds often require specialized purification (e.g., reversed-phase HPLC for Compound 7j) due to their higher molecular weight and polarity .

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